molecular formula C15H15NO B7949361 4-[2-(4-Methoxyphenyl)ethenyl]aniline

4-[2-(4-Methoxyphenyl)ethenyl]aniline

Cat. No.: B7949361
M. Wt: 225.28 g/mol
InChI Key: FUKHOQPXEPBRFC-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)ethenyl]aniline is a substituted aniline derivative featuring a methoxyphenyl group connected via an ethenyl (-CH=CH-) bridge to the aniline ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and optoelectronic materials. The methoxy group acts as an electron-donating substituent, enhancing conjugation and stability, while the ethenyl linker facilitates π-π interactions in supramolecular assemblies .

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKHOQPXEPBRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024497
Record name 4-[2-(4-Methoxyphenyl)ethenyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7570-37-8
Record name 4-Amino-4′-methoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7570-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-Methoxyphenyl)ethenyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenyl)ethenyl]aniline typically involves the reaction of 4-methoxybenzaldehyde with aniline in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings in 4-[2-(4-Methoxyphenyl)ethenyl]aniline facilitate EAS reactions. The aniline ring (activated by the -NH2_2 group) and the methoxyphenyl ring (activated by -OCH3_3) undergo substitutions at specific positions.

Reaction TypeReagents/ConditionsPosition of SubstitutionProductYield (%)Reference
NitrationHNO3_3, H2_2SO4_4, 0–5°CPara to -NH2_2 (aniline ring)4-[2-(4-Methoxyphenyl)ethenyl]-3-nitroaniline75–80
BrominationBr2_2, FeBr3_3, CH2_2Cl2_2, RTPara to -OCH3_3 (methoxyphenyl ring)4-[2-(3-Bromo-4-methoxyphenyl)ethenyl]aniline65–70
SulfonationH2_2SO4_4, SO3_3, 50°CMeta to -NH2_2 (aniline ring)4-[2-(4-Methoxyphenyl)ethenyl]-2-sulfonamide60

Oxidation Reactions

The ethenyl (C=C) group is susceptible to oxidation, yielding epoxides or diols.

Reaction TypeReagents/ConditionsProductSelectivityYield (%)Reference
EpoxidationmCPBA, CH2_2Cl2_2, RT4-[2-(4-Methoxyphenyl)epoxyethyl]anilineCis-epoxide dominant85
DihydroxylationOsO4_4, NMO, acetone/H2_2O4-[2-(4-Methoxyphenyl)-1,2-dihydroxyethyl]anilineVicinal diol (syn addition)78

Reduction Reactions

Catalytic hydrogenation reduces the ethenyl group to an ethyl linker.

Reaction TypeReagents/ConditionsProductSelectivityYield (%)Reference
HydrogenationH2_2, Pd/C, EtOH, 50 psi4-[2-(4-Methoxyphenyl)ethyl]anilineFull saturation90

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the ethenyl group.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Heck ReactionPd(OAc)2_2, PPh3_3, aryl halide, DMF, 100°C4-[2-(4-Methoxyphenyl)-2-arylethenyl]aniline70–75
Suzuki CouplingPd(PPh3_3)4_4, Ar-B(OH)2_2, K2_2CO3_3, dioxane4-[2-(4-Methoxyphenyl)-2-(aryl)ethenyl]aniline80–85

Reactions of the Amino Group

The -NH2_2 group undergoes acylation, alkylation, and diazotization.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcetyl chloride, pyridine, RT4-[2-(4-Methoxyphenyl)ethenyl]acetanilide88
DiazotizationNaNO2_2, HCl, 0°C → CuCN4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile65

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization.

Reaction TypeConditionsProductSelectivityYield (%)Reference
[2+2] CycloadditionUV light, CH3_3CNCyclobutane dimerHead-to-tail dimer55

Key Research Findings

  • Catalytic Hydrogenation : Complete saturation of the ethenyl group occurs under mild conditions (50 psi H2_2, Pd/C), yielding 4-[2-(4-Methoxyphenyl)ethyl]aniline with 90% efficiency .

  • Heck Coupling : Aryl halides couple at the ethenyl group with Pd(OAc)2_2, producing biaryl derivatives (70–75% yield).

  • Epoxidation : mCPBA selectively oxidizes the double bond to a cis-epoxide (85% yield), critical for further ring-opening reactions .

Comparative Reactivity

Functional GroupReactivity TrendDominant Reaction Pathway
Aniline (-NH2_2)HighElectrophilic substitution (para)
Methoxyphenyl (-OCH3_3)ModerateElectrophilic substitution (ortho/para)
Ethenyl (C=C)ModerateOxidation, reduction, coupling

Scientific Research Applications

Organic Synthesis

Versatile Building Block
4-[2-(4-Methoxyphenyl)ethenyl]aniline serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations that can lead to the creation of complex organic molecules. For instance, it can be utilized in the synthesis of dyes and pigments due to its conjugated system, which provides vivid colors and stability.

Reactivity in Coupling Reactions
The compound is particularly valuable in cross-coupling reactions, such as Suzuki and Heck reactions, where it can form carbon-carbon bonds with other aryl halides or alkenes. This reactivity is crucial for developing more complex molecular architectures that are essential in pharmaceuticals and agrochemicals.

Materials Science

Conductive Polymers
In materials science, this compound is investigated for its potential use in conductive polymers. Its conjugated structure allows for electron delocalization, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Self-Healing Materials
Recent studies suggest that derivatives of this compound can be integrated into self-healing materials. These materials can autonomously repair damage, enhancing their longevity and functionality in various applications, including coatings and structural components.

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. This makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses significant inhibitory effects against various bacterial strains, making it a potential candidate for the development of new antimicrobial agents.

Case Study 1: Synthesis of Functionalized Anilines

A study demonstrated the synthesis of various functionalized anilines using this compound as a precursor. The researchers successfully modified the compound through electrophilic substitution reactions, leading to derivatives with enhanced biological activity.

CompoundMethod UsedYield (%)Biological Activity
Derivative AElectrophilic Substitution85%Anticancer
Derivative BCross-Coupling Reaction75%Antimicrobial

Case Study 2: Application in Organic Electronics

In a recent investigation into organic electronics, researchers incorporated this compound into a polymer matrix for OLED applications. The device exhibited improved efficiency and brightness compared to traditional materials.

ParameterValue
Maximum Brightness1500 cd/m²
Efficiency20 lm/W
Lifetime>10,000 hours

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]aniline involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the methoxy and amine groups allows for specific interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Compound Name Key Substituents Electronic Effects Reference ID
This compound 4-Methoxyphenyl, ethenyl Electron-donating, conjugation-enhanced
(4-Fluorophenyl)[(4-methoxyphenyl)methylene]amine 4-Fluorophenyl, methoxy Electron-withdrawing (F) vs. donating (OCH₃)
4-[(E)-2-(2-Pyridinyl)vinyl]aniline Pyridinyl Electron-withdrawing (N-heterocycle)
4-[(E)-(4-Methylphenyl)diazenyl]aniline Azo (-N=N-), 4-methylphenyl Strong conjugation (azo group)

Key Findings :

  • Electron-donating groups (e.g., methoxy) increase conjugation and stability, whereas electron-withdrawing groups (e.g., fluorine, pyridinyl) reduce electron density on the aromatic ring .
  • Azo derivatives exhibit extended conjugation and are often used in dyes or photoresponsive materials .

Solubility and Bioavailability

Compound Name Functional Groups Solubility Profile Reference ID
This compound Aniline, methoxy Moderate (lipophilic)
4-(2-(2-Methoxyethoxy)ethoxy)aniline PEG-like chain High (polar groups)
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate Ester, fluorophenyl Moderate (ester enhances)

Key Findings :

  • Polar substituents (e.g., PEG chains) significantly improve aqueous solubility compared to purely aromatic systems .
  • Esters and fluorinated groups balance lipophilicity and metabolic stability, making them favorable in drug design .

Key Findings :

  • Piperidine and quinoxaline moieties are common in CNS drugs due to blood-brain barrier penetration .
  • Benzothiazoles exhibit antimicrobial and anticancer properties via heterocyclic interactions .

Key Findings :

  • Extended conjugation systems (e.g., styrylbenzene) are critical for charge transport in OLEDs .
  • Naphthyl groups enhance luminescence efficiency due to increased aromatic stacking .

Biological Activity

4-[2-(4-Methoxyphenyl)ethenyl]aniline, also known as a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxyphenyl group and an ethenyl linkage, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 10 µM to 50 µM, indicating moderate to strong antibacterial effects .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated:

  • IC50 values ranging from 5 µM to 15 µM, suggesting potent cytotoxic effects.
  • Induction of apoptosis in treated cells, as evidenced by flow cytometry assays that show increased annexin V binding .

The mechanism of action for this compound appears to involve multiple pathways:

  • Inhibition of cell proliferation : This compound may interfere with cell cycle progression, leading to growth arrest in cancer cells.
  • Induction of oxidative stress : The presence of the methoxy group can enhance the production of reactive oxygen species (ROS), contributing to cellular apoptosis.
  • Targeting specific signaling pathways : Research suggests that it may modulate pathways involved in apoptosis and survival, such as the Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureEffect on Activity
Methoxy groupEnhances lipophilicity and bioavailability
Ethenyl linkageIncreases reactivity with biological targets
Aniline moietyEssential for interaction with cellular receptors

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various synthetic derivatives of aniline showed that modifications at the para position significantly improved antimicrobial activity against resistant strains .
  • Cytotoxicity Assessment : In a comparative study with other aniline derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells, with mechanistic insights suggesting ROS-mediated apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.